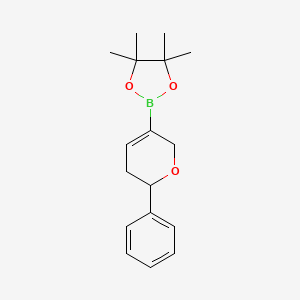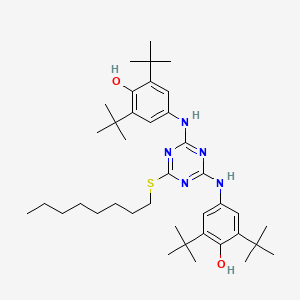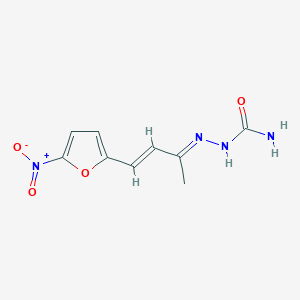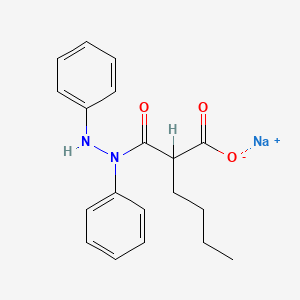
4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyrimidine ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and phenoxy groups in the pyrimidine ring contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrimidine ring using a mixture of concentrated nitric acid and sulfuric acid.
Phenoxy Substitution: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol reacts with the pyrimidine ring in the presence of a base.
Morpholine Attachment: Finally, the morpholine ring can be attached via a nucleophilic substitution reaction, where morpholine reacts with the pyrimidine ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The phenoxy group can undergo oxidative cleavage to form phenol and other by-products.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Strong bases such as sodium hydride or potassium tert-butoxide.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Phenol Derivatives: Oxidative cleavage of the phenoxy group yields phenol derivatives.
Substituted Morpholines: Substitution reactions yield various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and interactions.
Industrial Applications: It is used in the development of new catalysts and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses.
Pathway Modulation: The compound can affect various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)piperidine
- 4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)pyrrolidine
- 4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)thiomorpholine
Uniqueness
4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
552285-96-8 |
|---|---|
Molekularformel |
C15H16N4O4 |
Molekulargewicht |
316.31 g/mol |
IUPAC-Name |
4-(4-methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C15H16N4O4/c1-11-13(19(20)21)14(23-12-5-3-2-4-6-12)17-15(16-11)18-7-9-22-10-8-18/h2-6H,7-10H2,1H3 |
InChI-Schlüssel |
DPSGYOQPECWOKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)OC3=CC=CC=C3)[N+](=O)[O-] |
Löslichkeit |
5.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1,1a(2)-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one](/img/structure/B14140088.png)
![4,4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14140117.png)


![3-nitro-4-[(4-nitrobenzoyl)amino]benzoic Acid](/img/structure/B14140135.png)



![7-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14140157.png)


![methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B14140180.png)
![2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14140182.png)
